2-[bis(diphenylphosphoryl)methyl]pyridine
Overview
Description
2-[bis(diphenylphosphoryl)methyl]pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a bis(diphenylphosphoryl)methyl group. This compound is known for its excellent coordination properties and catalytic activity, making it a valuable ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(diphenylphosphoryl)methyl]pyridine typically involves the reaction of 2,6-dichloropyridine with diphenylphosphine oxide under basic conditions. The reaction proceeds as follows :
Starting Materials: 2,6-dichloropyridine and diphenylphosphine oxide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by crystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[bis(diphenylphosphoryl)methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Coordination Reactions: It forms stable complexes with transition metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Coordination Chemistry: Transition metal salts (e.g., palladium chloride, platinum chloride) are used to form complexes with this compound under mild conditions.
Major Products
The major products of these reactions include various substituted pyridine derivatives and metal complexes, which have applications in catalysis and material science .
Scientific Research Applications
2-[bis(diphenylphosphoryl)methyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[bis(diphenylphosphoryl)methyl]pyridine primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity. The compound’s pyridine ring and phosphoryl groups play a crucial role in stabilizing the metal complexes and facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(diphenylphosphinomethyl)pyridine: Similar in structure but with phosphine groups instead of phosphoryl groups.
2-(diphenylphosphino)pyridine: Contains a single diphenylphosphino group attached to the pyridine ring.
2,6-bis(di-tert-butylphosphinomethyl)pyridine: Features tert-butyl groups instead of phenyl groups.
Uniqueness
2-[bis(diphenylphosphoryl)methyl]pyridine is unique due to its bis(diphenylphosphoryl) substitution, which provides enhanced stability and coordination ability compared to its analogs. This makes it particularly valuable in forming stable metal complexes for catalysis and material science applications .
Properties
IUPAC Name |
2-[bis(diphenylphosphoryl)methyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO2P2/c32-34(25-15-5-1-6-16-25,26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)35(33,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYIILFIEINZOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=N3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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